

butamirate citrate degradation products and stability issues

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Compound Focus: Butamirate

CAS No.: 18109-80-3

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Frequently Asked Questions: Butamirate Citrate Stability

- **Q1: What are the known degradation products of Butamirate Citrate?** The primary degradation product of **butamirate** citrate, formed under **acidic hydrolysis** conditions, is **2-phenylbutyric acid** [1]. Other studies also confirm the formation of a main degradation product under forced degradation conditions, though it is not specifically named [2] [3].
- **Q2: What are the major factors affecting Butamirate Citrate stability?** **Butamirate** citrate is susceptible to degradation under various stress conditions. The key factors are:
 - **Acidic and Alkaline Hydrolysis:** The drug degrades in both acidic and alkaline media [3].
 - **Oxidative Stress:** Exposure to oxidizing agents can lead to degradation [4].
 - **Light:** **Butamirate** citrate can undergo photodegradation, forming isomers like the *cis*-isomer, a concern shared with drugs like montelukast [1].
- **Q3: Which analytical techniques are suitable for stability-indicating methods?** Several techniques have been successfully validated for determining **butamirate** citrate in the presence of its degradation products:
 - **Derivative UV Spectrophotometry:** This method can resolve the drug from its degradants without prior separation [1].

- **Reversed-Phase HPLC (RP-HPLC):** This is the most common and robust approach, allowing for simultaneous determination of the drug and its degradants [4] [2] [3].
 - **Rapid Resolution LC (RRLC):** This method uses smaller particle sizes for faster analysis and higher resolution [3].
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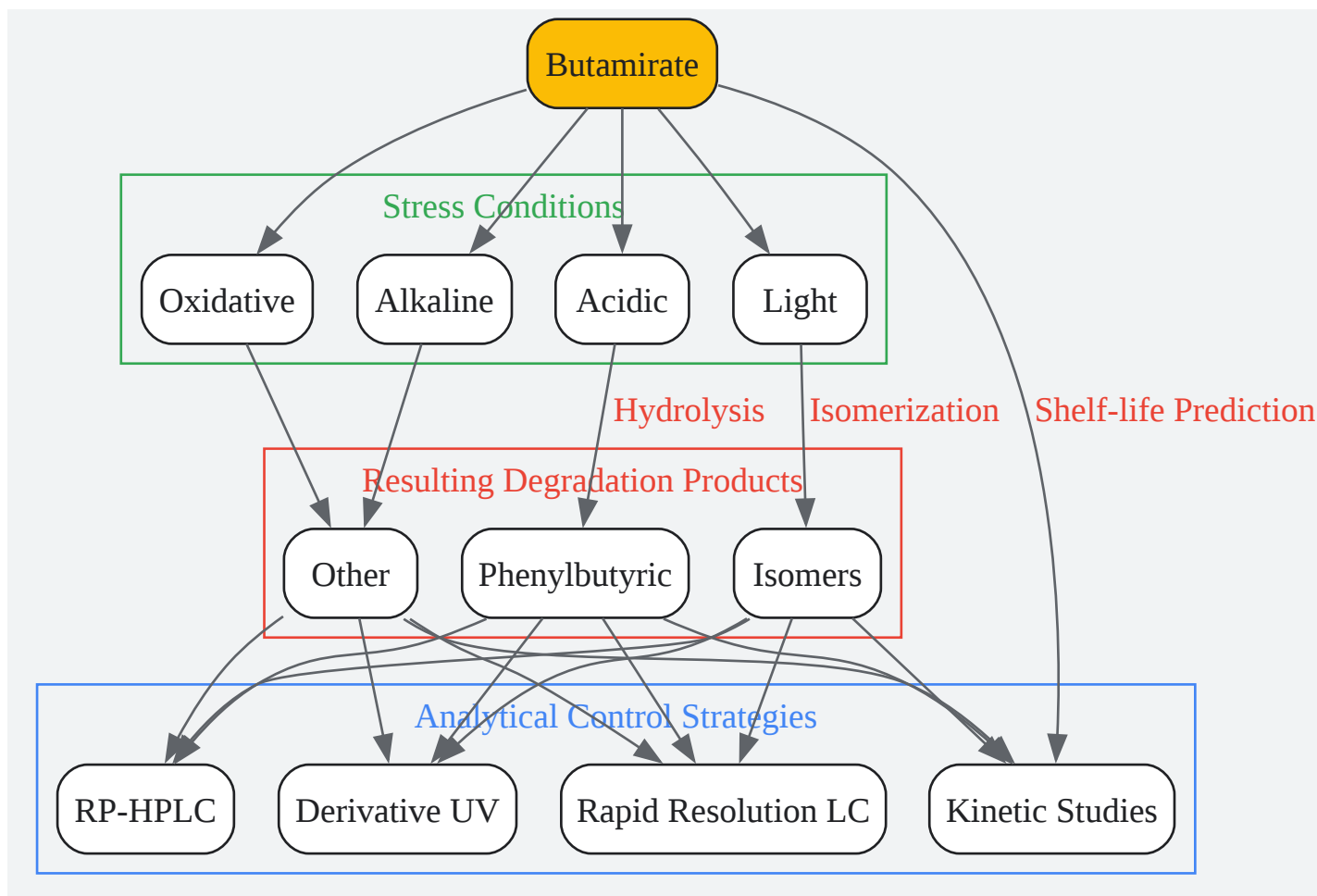
Troubleshooting Guides & Experimental Protocols

Degradation Pathways and Kinetic Studies

Understanding the kinetics of degradation can help in predicting shelf-life.

- **Protocol: Kinetic and Thermodynamic Studies [3]**
 - **Procedure:** Subject **butamirate** citrate solutions to acidic degradation (e.g., using HCl) at different temperatures (e.g., 70°C, 80°C, 90°C).
 - **Analysis:** Withdraw samples at regular intervals and analyze by a validated HPLC method to determine the remaining concentration of the intact drug.
 - **Data Calculation:** Plot the degradation data to determine the reaction order and calculate thermodynamic parameters like activation energy, enthalpy (ΔH), and entropy (ΔS). These parameters help understand the energy and spontaneity of the degradation reaction.
 - **Application:** This data allows for the estimation of the drug's half-life at storage conditions.

The relationships between the factors affecting **butamirate** citrate's stability and the corresponding analytical control strategies can be visualized as follows:



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Summary of Reported HPLC Methods for Analysis

The table below summarizes validated chromatographic conditions from the literature for your reference.

Method Parameter	HPLC Method 1 (Stability-Indicating) [4]	HPLC Method 2 (with Degradant) [2]	RRLC Method (Fast Analysis) [3]	HPLC Method 3 (with Preservative) [5]
Analyte(s)	Butamirate Citrate & Benzoic Acid	Butamirate Citrate & its main degradant	Butamirate Citrate & its degradant	Butamirate Citrate & Benzoic Acid

Method Parameter	HPLC Method 1 (Stability-Indicating) [4]	HPLC Method 2 (with Degradant) [2]	RRLC Method (Fast Analysis) [3]	HPLC Method 3 (with Preservative) [5]
Column	Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm)	Not Specified	Agilent SB-C18 (4.6 × 50 mm, 1.8 μm)	Cyanopropyl (250 mm × 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : SLS/H ₂ SO ₄ buffer (70:30, v/v)	Not Specified	0.2% Triethylamine buffer (pH 4.8) : Acetonitrile (50:50, v/v)	Methanol : 50 mM NaH ₂ PO ₄ (pH 3.0, with 1% TEA) (50:50, v/v)
Flow Rate	1.7 mL/min	Not Specified	Not Specified	1.5 mL/min
Detection	UV @ 205 nm	Not Specified	UV @ 222 nm	DAD @ 210 nm
Key Feature	Simultaneous assay of drug & preservative	Separation from main degradant	Rapid resolution with small particle size	Uses TEA for peak symmetry; Robustness assessed

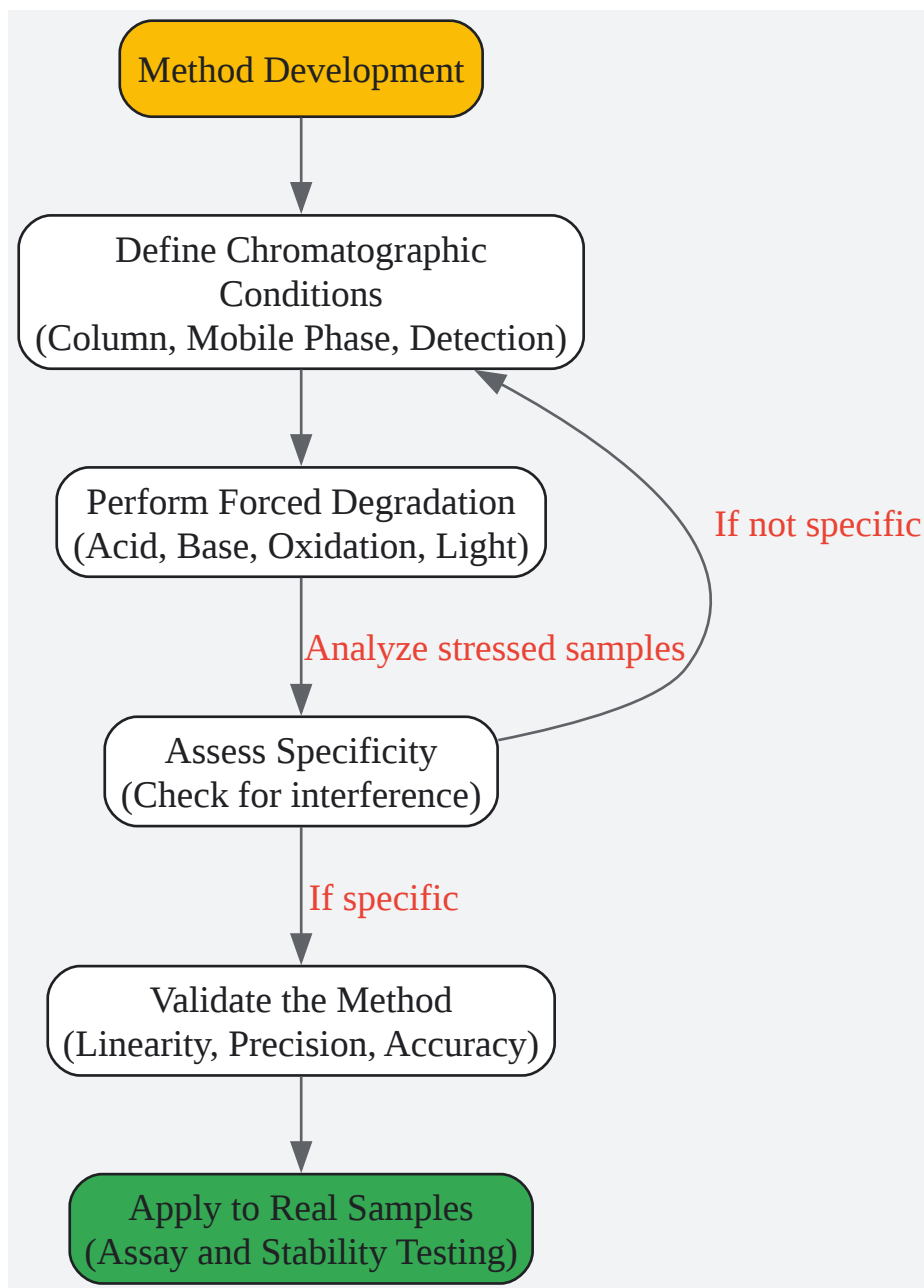
Detailed Experimental Protocol: Stability-Indicating HPLC Assay

This is a generalized protocol based on the methods cited, particularly [4].

- **Objective:** To separate and quantify **butamirate** citrate in the presence of its degradation products and benzoic acid (a common preservative in syrups).
- **Materials & Instrumentation:**
 - HPLC system with UV or DAD detector.
 - Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Prepare as described in the table above. Filter through a 0.45 μm membrane and degas.
 - Standard and sample solutions.
- **Sample Preparation:**
 - **Standard Solution:** Accurately weigh **butamirate** citrate and benzoic acid reference standards. Dissolve and dilute with mobile phase to the desired concentration (e.g., ~0.56 mg/mL and 0.45 mg/mL, respectively) [4].

- **Test Solution:** For a syrup formulation, accurately dilute an aliquot (e.g., 1 mL to 20 mL) with the mobile phase to obtain a similar concentration. Filter the solution through a 0.45 µm PVDF syringe filter before injection [5].
- **Chromatographic Conditions:**
 - Follow the parameters as listed in the table for the chosen method (e.g., Method 1).
 - Injection volume: 10-20 µL.
 - Column temperature: Ambient or controlled (e.g., 36°C).
- **Validation:** The method should be validated for parameters such as:
 - **Specificity:** No interference from degradation products (from forced degradation studies), excipients, or the preservative [4] [5].
 - **Linearity:** Typically over a range of 50-150% of the target concentration [5].
 - **Precision & Accuracy:** Both system precision and method accuracy should be demonstrated [4].
 - **Robustness:** Assess the impact of small, deliberate changes in parameters like pH, mobile phase composition, or flow rate [5].

The workflow for developing and validating a stability-indicating method is systematic and can be outlined as follows:



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